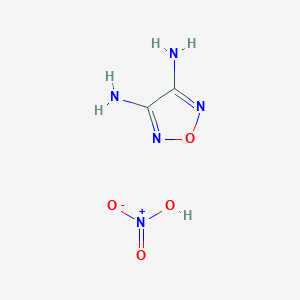

Nitric acid;1,2,5-oxadiazole-3,4-diamine

Description

Properties

CAS No. |

131794-27-9 |

|---|---|

Molecular Formula |

C2H5N5O4 |

Molecular Weight |

163.09 g/mol |

IUPAC Name |

nitric acid;1,2,5-oxadiazole-3,4-diamine |

InChI |

InChI=1S/C2H4N4O.HNO3/c3-1-2(4)6-7-5-1;2-1(3)4/h(H2,3,5)(H2,4,6);(H,2,3,4) |

InChI Key |

ZBNPBMCGDJIXIF-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NON=C1N)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Contextualization Within Oxadiazole Chemistry and Nitration Processes

The 1,2,5-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. energetic-materials.org.cn This structural motif is of significant interest to chemists due to its inherent properties, such as a high heat of formation and the ability to form dense, planar structures, which are desirable characteristics for energetic materials. researchgate.net The presence of amino groups on the furazan (B8792606) ring, as seen in 3,4-diaminofurazan (B49099), provides reactive sites for further chemical modification.

Nitration is a fundamental process in the synthesis of many energetic materials, involving the introduction of a nitro group (-NO2) into a molecule. In the context of aminofurazans, nitration can lead to the formation of highly energetic nitramine functionalities. researchgate.net The study of the simple nitrate (B79036) salt, Nitric acid;1,2,5-oxadiazole-3,4-diamine, offers a foundational understanding of the initial acid-base interactions that can precede or influence these more complex nitration reactions. It allows researchers to investigate the effects of the nitrate counter-ion on the properties of the diaminofurazan cation without the covalent modification of the amino groups.

Overview of Research Trajectories in Organic Chemistry Pertaining to Nitric Acid;1,2,5 Oxadiazole 3,4 Diamine

Research in the field of furazan-based energetic materials has largely focused on the synthesis and characterization of compounds with enhanced detonation performance and thermal stability. 3,4-Diaminofurazan (B49099) (DAF) is a well-established and crucial precursor in the development of these advanced materials. researchgate.netchemistry-chemists.com Consequently, a significant portion of academic research has been dedicated to understanding the chemical transformations of DAF.

While direct studies on the simple nitrate (B79036) salt are not extensively detailed in publicly available literature, its academic relevance is contextualized by the broader research into DAF derivatives. For instance, the nitration of N-ethoxycarbonyl-protected 3,4-diaminofurazan is a documented pathway to creating more complex energetic materials. nih.govsciencemadness.org The formation of various nitrogen-rich salts of DAF derivatives has been a key strategy to stabilize highly energetic structures and modulate their properties. nih.govsciencemadness.org Research in this area often involves comprehensive characterization techniques, including thermal analysis to determine decomposition temperatures and stability. researchgate.net

The academic trajectory, therefore, places Nitric acid;1,2,5-oxadiazole-3,4-diamine as a fundamental building block or intermediate. Its properties are implicitly relevant to the synthesis and performance of more advanced energetic materials derived from DAF.

Fundamental Academic Motivations for Investigating Nitric Acid;1,2,5 Oxadiazole 3,4 Diamine

Precursor Synthesis and Optimization Strategies for 1,2,5-Oxadiazole-3,4-diamine

The key precursor for the target compound is 1,2,5-oxadiazole-3,4-diamine, also known as diaminofurazan (DAF). The synthesis of DAF is a multi-step process that begins with the formation of diaminoglyoxime (B1384161) (DAG) from glyoxal (B1671930).

Methodologies for Ring Formation of 1,2,5-Oxadiazole Core

The formation of the 1,2,5-oxadiazole (furazan) ring in DAF is achieved through the cyclization of diaminoglyoxime (DAG). This dehydration reaction is a critical step, and various methods have been developed to optimize the yield and purity of the resulting diaminofurazan.

The synthesis of the precursor to the 1,2,5-oxadiazole core, diaminoglyoxime (DAG), typically starts from glyoxal. An optimized and safer one-pot synthesis of DAG involves the reaction of an aqueous solution of glyoxal with an excess of aqueous hydroxylamine (B1172632). researchgate.netresearchgate.netsciencemadness.orgresearchgate.netnih.gov In one improved procedure, a preheated solution of 50% aqueous hydroxylamine (10 equivalents) is treated with 40% aqueous glyoxal, followed by heating at 95°C for 72-96 hours. This method has been shown to produce DAG in yields of 77-80% without the need for recrystallization or treatment with decolorizing carbon. researchgate.netresearchgate.netnih.gov

The subsequent cyclization of DAG to form the 1,2,5-oxadiazole ring of DAF is typically achieved through dehydration, often catalyzed by a base. Potassium hydroxide (B78521) is a commonly used reagent for this step. chim.it The reaction involves heating DAG in the presence of KOH, leading to the elimination of water and the formation of the stable furazan (B8792606) ring.

Alternative and potentially greener approaches to the cyclization of DAG have been explored. The use of supported solid alkali or micellar catalysts has been investigated to improve reaction conditions. organic-chemistry.org For instance, using a supported solid alkali at 150°C has been reported to significantly increase the yield of DAF to 91.2%, with the added benefit of the catalyst being reusable. nih.gov

Table 1: Comparison of Methodologies for Diaminoglyoxime (DAG) Synthesis

| Method | Starting Materials | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Two-Step Procedure | Glyoxal, Hydroxylammonium chloride | Sodium hydroxide | 95 | Several | < 40 | Prone to thermal runaway, requires recrystallization. researchgate.netnih.gov |

| Modified One-Pot | Glyoxal, Hydroxylamine hydrochloride | Sodium hydroxide | 90-95 | 5 | 69-71 | Improved yield by increasing stoichiometric ratio of hydroxylamine hydrochloride. sciencemadness.org |

| Optimized One-Pot | Aqueous glyoxal (40%), Aqueous hydroxylamine (50%) | - | 95 | 72-96 | 77-80 | Safer procedure, high purity product without recrystallization. researchgate.netresearchgate.netnih.gov |

Amination Routes for Diamine Functionalization

The diamine functional groups in 1,2,5-oxadiazole-3,4-diamine originate from the amination of a glyoxal precursor. The synthesis of diaminoglyoxime (DAG) from glyoxal and hydroxylamine inherently incorporates the amine functionalities. The reaction proceeds through the formation of glyoxime, which is then further aminated. sciencemadness.org

Nitration Pathways and Salt Formation Mechanisms of 1,2,5-Oxadiazole-3,4-diamine with Nitric Acid

The reaction of 1,2,5-oxadiazole-3,4-diamine with nitric acid can potentially lead to two different outcomes: N-nitration of the amino groups or the formation of a nitrate salt. The specific product obtained is highly dependent on the reaction conditions, particularly the concentration of the nitric acid.

Reaction Conditions and Stoichiometric Considerations

While a direct and detailed synthetic protocol for the specific salt "Nitric acid;1,2,5-oxadiazole-3,4-diamine" is not extensively documented in publicly available literature, the formation of nitrate salts from amino-substituted heterocyclic compounds is a well-established acid-base reaction.

The formation of the mononitrate salt would involve the protonation of one of the basic amino groups of 1,2,5-oxadiazole-3,4-diamine by nitric acid. This is an acid-base reaction where the amine acts as a Brønsted-Lowry base and nitric acid acts as the acid. Stoichiometrically, a 1:1 molar ratio of diaminofurazan to nitric acid would be expected to favor the formation of the mononitrate salt. The reaction is typically carried out in a suitable solvent, and the salt can often be isolated by precipitation or crystallization. It has been noted that with diaminofurazan, the resulting nitric acid salt can be weakly bound and the nitric acid may be lost upon drying under vacuum. ijcce.ac.ir

Investigation of Nitration Regioselectivity and Yield Optimization

The regioselectivity of the reaction between 1,2,5-oxadiazole-3,4-diamine and nitric acid is a critical aspect. The use of concentrated nitric acid or mixed acid (a mixture of nitric and sulfuric acid) typically favors N-nitration, leading to the formation of nitramine derivatives. In contrast, dilute nitric acid is more likely to result in the formation of the nitrate salt. rsc.org

For instance, studies on the nitration of a related fused heterocyclic system, 5,7-diamino- researchgate.netresearchgate.netnih.govoxadiazolo[3,4-d]pyrimidine, have shown that concentrated nitric acid leads to selective N-nitration, while lower concentrations of nitric acid (<70%) result in the formation of nitrate salts. rsc.org This suggests that to obtain Nitric acid;1,2,5-oxadiazole-3,4-diamine, the use of dilute nitric acid and controlled temperatures would be the preferred conditions to avoid the formation of the more energetic and potentially less stable N-nitro compounds.

Yield optimization for the salt formation would involve careful control of stoichiometry, temperature, and solvent to maximize the precipitation of the desired salt while minimizing the formation of byproducts or decomposition.

Table 2: Expected Products from the Reaction of 1,2,5-Oxadiazole-3,4-diamine with Nitric Acid under Different Conditions

| Nitric Acid Concentration | Expected Primary Product | Reaction Type |

| Dilute (<70%) | 1,2,5-Oxadiazole-3,4-diamine mononitrate or dinitrate | Acid-Base Salt Formation |

| Concentrated (>90%) | 3-Amino-4-nitramino-1,2,5-oxadiazole or 3,4-Dinitramino-1,2,5-oxadiazole | Electrophilic N-Nitration |

| Mixed Acid (HNO₃/H₂SO₄) | 3,4-Dinitramino-1,2,5-oxadiazole | Electrophilic N-Nitration |

Electronic Structure and Bonding Characterization in Nitric Acid;1,2,5 Oxadiazole 3,4 Diamine

Quantum Chemical Descriptors and Molecular Orbital Theory

A thorough understanding of the electronic properties of a molecule can be achieved through the analysis of its quantum chemical descriptors. This typically involves the application of molecular orbital theory to elucidate the distribution and energy levels of electrons within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For the compound , specific values for HOMO and LUMO energies, as well as the corresponding energy gap, are not available in the current body of scientific literature.

Table 1: Frontier Molecular Orbital Energies for Nitric acid;1,2,5-oxadiazole-3,4-diamine

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule governs its electrostatic potential, which in turn dictates how it interacts with other molecules. Electrostatic potential maps are valuable tools for visualizing regions of positive and negative charge, providing insights into potential sites for electrophilic and nucleophilic attack. A quantitative analysis of the charge distribution is often achieved through methods such as Mulliken population analysis. Regrettably, no published data on the charge distribution or electrostatic potential maps for "Nitric acid;1,2,5-oxadiazole-3,4-diamine" could be located.

Table 2: Mulliken Atomic Charges for Nitric acid;1,2,5-oxadiazole-3,4-diamine

| Atom | Charge (a.u.) |

|---|

Electron Density Analysis and Topological Studies

The theory of Atoms in Molecules (AIM) and the study of the Electron Localization Function (ELF) provide deeper insights into the nature of chemical bonds and the spatial localization of electrons.

Atoms in Molecules (AIM) Theory Applications

AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. Key parameters derived from this analysis, such as the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points, characterize the nature of chemical interactions (e.g., covalent vs. ionic). Such an analysis for "Nitric acid;1,2,5-oxadiazole-3,4-diamine" has not been reported.

Table 3: AIM Topological Parameters for Selected Bonds in Nitric acid;1,2,5-oxadiazole-3,4-diamine

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

|---|

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where electron pairs are most likely to be found. It provides a clear picture of core electrons, bonding pairs, and lone pairs, offering a powerful tool for understanding chemical bonding. There are no available ELF studies for "Nitric acid;1,2,5-oxadiazole-3,4-diamine."

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex many-electron wavefunction of a molecule into the familiar language of Lewis structures, including lone pairs, and bond orbitals. It is particularly useful for quantifying delocalization effects and hyperconjugative interactions. The stabilization energies associated with these interactions can be calculated to understand the flow of electron density within the molecule and between interacting species. For "Nitric acid;1,2,5-oxadiazole-3,4-diamine," NBO analysis data is not present in the scientific literature.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Nitric acid;1,2,5-oxadiazole-3,4-diamine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|

Reactivity and Reaction Mechanism Investigations of Nitric Acid;1,2,5 Oxadiazole 3,4 Diamine

Acid-Base Equilibria and Protonation/Deprotonation Studies

The presence of two amino groups on the 1,2,5-oxadiazole ring imparts basic properties to 3,4-diaminofurazan (B49099). However, the electron-withdrawing nature of the heterocyclic ring significantly reduces the basicity of these amino groups, making them much weaker bases than typical alkylamines. cetjournal.it This weak basicity is a critical factor in its reactivity, particularly in acidic media. cetjournal.it

When treated with strong acids such as nitric acid, the amino groups can be protonated to form the corresponding salts. This acid-base reaction is an equilibrium process, with the position of the equilibrium depending on the acid concentration. In dilute nitric acid, the formation of the nitrate (B79036) salt is favored. This behavior is foundational to understanding the initial steps in nitration reactions, where protonation often precedes further chemical transformation.

The acidity of the protonated form is represented by its pKa value. While experimental values are not widely reported, computational predictions provide insight into its acidic strength.

| Compound | Parameter | Predicted Value |

|---|---|---|

| Protonated 1,2,5-oxadiazole-3,4-diamine | pKa | 1.31 ± 0.47 |

This low predicted pKa value for the conjugate acid indicates that 3,4-diaminofurazan is indeed a weak base. The protonation state of the molecule is crucial as it influences the subsequent reactivity of both the amino groups and the oxadiazole ring.

Nucleophilic and Electrophilic Reactivity of the Oxadiazole Ring and Amine Moieties

The reactivity of 1,2,5-oxadiazole-3,4-diamine is dominated by the chemistry of its amino groups, which can act as nucleophiles, and the electron-deficient nature of the oxadiazole ring.

Nucleophilic Reactivity of Amine Moieties: The lone pair of electrons on the nitrogen atoms of the amino groups allows them to act as nucleophiles, reacting with a variety of electrophiles. A prominent example is the condensation reaction with dicarbonyl compounds. For instance, 3,4-diaminofurazan reacts with glyoxal (B1671930) and pyruvic aldehyde under slightly basic conditions to produce dihydroxy-tetrahydro cetjournal.itresearchgate.netoxadiazolo[3,4-b]pyrazine intermediates in near-quantitative yields. researchgate.net These intermediates can then be dehydrated to form the corresponding fused heterocyclic systems. researchgate.net Similarly, it undergoes reactions with formaldehyde (B43269) to yield various condensed products. researchgate.net

Electrophilic Reactivity of Amine Moieties: While the amino groups are nucleophilic, they can also undergo reactions with strong electrophiles, particularly under acidic conditions that activate the electrophile. The reaction with nitrating agents is of paramount importance in the field of energetic materials. Treatment of 3,4-diaminofurazan with powerful nitrating agents, such as 100% nitric acid, can lead to the nitration of the amino groups to form N-nitroamines (nitramines). researchgate.net Protecting the amino groups, for instance with an ethoxycarbonyl group, can facilitate the synthesis of highly energetic compounds like 3,4-di(nitramino)furazan (DNAF) and its salts. researchgate.netnih.gov The oxidation of one of the amino groups to a nitro group to form 3-amino-4-nitrofurazan (ANF) is another key transformation. cetjournal.it

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Condensation | Glyoxal / Pyruvic aldehyde | Fused cetjournal.itresearchgate.netoxadiazolo[3,4-b]pyrazines | researchgate.net |

| Nucleophilic Condensation | Formaldehyde | Imidazo[4,5-c] cetjournal.itresearchgate.netoxadiazole derivatives | researchgate.net |

| Electrophilic Nitration | 100% HNO₃ | N-nitroamine derivatives (Nitramines) | researchgate.netresearchgate.netnih.gov |

| Oxidation | CH₃SO₃H-H₂O₂-Na₂WO₄ | Amino-nitro-furazan derivatives | cetjournal.it |

Reactivity of the Oxadiazole Ring: The 1,2,5-oxadiazole (furazan) ring is an electron-deficient aromatic system. chemicalbook.com This is due to the high electronegativity of the constituent nitrogen and oxygen atoms. Consequently, the ring is generally deactivated towards electrophilic aromatic substitution. Conversely, the electron-poor carbon atoms of the ring would be susceptible to nucleophilic attack, potentially leading to ring-opening. However, in the case of 3,4-diaminofurazan, the reactivity of the exocyclic amino groups typically dominates its chemical behavior.

Thermal Decomposition Pathways and Stability Mechanism Research

As a foundational component of many energetic materials, the thermal stability of 1,2,5-oxadiazole-3,4-diamine and its derivatives is a property of critical importance. The parent compound itself is reported to be thermally stable above 200°C. dtic.mil The stability of energetic materials derived from it can vary widely based on their structure. The introduction of nitro or nitramine groups generally decreases thermal stability while increasing energetic performance.

The thermal decomposition of furazan-based energetic materials often involves complex, multi-step exothermic processes. For instance, studies on the synthesis of ANF from DAF revealed that the reaction mixture exhibits an initial decomposition onset at approximately 40.7°C, attributed to the peroxide-based oxidizing system, with a subsequent decomposition event around 140.4°C. cetjournal.it This highlights the potential hazards associated with its chemical transformations.

The stability of the final energetic compounds is often enhanced by forming salts. For example, the guanidinium (B1211019) salt of a related dinitramino-bi(1,2,4-oxadiazole) exhibits excellent thermal stability with a decomposition temperature of 317°C. researchgate.net

| Compound | Decomposition Temp (°C) | Comment |

|---|---|---|

| 3,4-diaminofurazan (DAF) | >200 | Parent compound dtic.mil |

| LLM-205 (related furazan (B8792606) derivative) | 299 | High-energy material osti.gov |

| LLM-210 (related furazan derivative) | 314 | High-energy material osti.gov |

| Guanidinium salt of 5,5´-dinitramino-3,3´-bi(1,2,4-oxadiazole) | 317 | Energetic salt researchgate.net |

Research into the decomposition mechanisms suggests that the initial steps often involve the cleavage of the weakest bonds, such as the N-NO₂ bond in nitramines or the heterocyclic ring itself, leading to the formation of radical species and the release of gases like N₂, CO, and H₂O.

Reaction Kinetics and Thermodynamic Parameters of Transformations Involving Nitric acid;1,2,5-oxadiazole-3,4-diamine

The kinetics and thermodynamics of reactions involving 1,2,5-oxadiazole-3,4-diamine are crucial for controlling reaction conditions and ensuring safety, especially in the synthesis of energetic materials. Detailed kinetic studies are often complex, but some parameters for key transformations have been investigated.

In the oxidation of DAF to 3-amino-4-nitrofurazan (ANF), which is mechanistically related to nitration, the reaction step responsible for the formation of ANF was found to have a significant heat of reaction and a substantial activation energy, indicating a thermodynamically favorable but kinetically controlled process.

| Transformation | Parameter | Value |

|---|---|---|

| Oxidation of DAF to ANF | Heat of Reaction (ΔHᵣ) | -599.9 kJ·mol⁻¹ |

| Activation Energy (Eₐ) | 93.0 kJ·mol⁻¹ |

Data from a kinetic study of the oxidation of 3,4-diaminofurazan. cetjournal.it

Role as an Intermediate in Organic Transformations

1,2,5-oxadiazole-3,4-diamine is a versatile and highly important intermediate in the synthesis of a wide range of nitrogen-rich heterocyclic compounds, particularly those with applications as energetic materials. cetjournal.itresearchgate.netresearchgate.net Its vicinal diamine functionality makes it an ideal building block for constructing fused ring systems.

Key applications as a synthetic intermediate include:

Precursor for Fused Heterocycles: As previously mentioned, DAF reacts with α-dicarbonyl compounds to form cetjournal.itresearchgate.netoxadiazolo[3,4-b]pyrazines, which serve as scaffolds for more complex molecules. researchgate.net

Synthesis of High-Energy Materials: DAF is the primary starting material for a family of furazan-based explosives and propellants. ijcce.ac.ir Its conversion to compounds like 3-amino-4-nitrofurazan (ANF), 3,3'-diamino-4,4'-azoxyfurazan (DAOAF), and 3,4-di(nitramino)furazan (DNAF) are cornerstone reactions in energetic materials chemistry. cetjournal.itresearchgate.netnih.gov

Development of Novel Energetic Structures: The availability of DAF has facilitated the synthesis of advanced energetic materials like MNOTO, a thermally stable and shock-insensitive compound. dtic.mil

The utility of 1,2,5-oxadiazole-3,4-diamine as a platform molecule stems from the ability to selectively functionalize its two amino groups, leading to a diverse array of structures with tailored properties.

Advanced Spectroscopic Characterization Methodologies for Nitric Acid;1,2,5 Oxadiazole 3,4 Diamine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of Nitric acid;1,2,5-oxadiazole-3,4-diamine. By providing mass measurements with high accuracy, HRMS can unequivocally validate the elemental composition of the protonated 1,2,5-oxadiazole-3,4-diamine cation and confirm the presence of the nitrate (B79036) counter-ion.

The expected exact mass of the protonated 1,2,5-oxadiazole-3,4-diamine, [C₂H₅N₄O]⁺, can be calculated and compared with the experimental value, typically within a few parts per million (ppm), to confirm its molecular formula.

Table 1: Predicted HRMS Data for the Protonated 1,2,5-oxadiazole-3,4-diamine Cation

| Species | Predicted Exact Mass (m/z) |

|---|---|

| [C₂H₄N₄O + H]⁺ | 101.0458 |

| [C₂H₄N₄O + Na]⁺ | 123.0277 |

| [C₂H₄N₄O + K]⁺ | 138.9916 |

This is an interactive data table. You can sort and filter the data as needed.

Advanced NMR Techniques for Structural Confirmation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise molecular structure of Nitric acid;1,2,5-oxadiazole-3,4-diamine in both solution and the solid state.

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. Due to the symmetrical nature of the 1,2,5-oxadiazole-3,4-diamine moiety, a simple ¹H NMR spectrum is expected. Upon protonation by nitric acid, the chemical environment of the amino groups will be significantly altered.

COSY (Correlation Spectroscopy): This experiment would be of limited use for the parent molecule due to the absence of proton-proton coupling. However, in derivatives with substituted amino groups, it would reveal ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would definitively assign the carbon atom of the oxadiazole ring to its attached protons (in the case of the amino groups).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be instrumental in confirming the connectivity within the molecule, for instance, by showing correlations from the amino protons to the carbon atoms of the oxadiazole ring.

A study on 3,3',4,4'-diaminoazoxyfurazan, a related compound, provides insight into the expected chemical shifts. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Protonated 1,2,5-oxadiazole-3,4-diamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3, C4 | - | ~150-160 |

This is an interactive data table. You can sort and filter the data as needed.

Solid-state NMR (ssNMR) is particularly valuable for characterizing the crystalline form of the salt. nih.goviastate.edursc.org It provides information about the local environment of the nuclei in the solid state, including internuclear distances and molecular packing. For nitrogen-rich salts, ¹⁵N ssNMR can be especially informative, providing insights into the different nitrogen environments (amino, oxadiazole, and nitrate). mdpi.com Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. The 1,2,5-oxadiazole ring is an aromatic system, and the amino substituents act as auxochromes, influencing the energy of these transitions. The UV-Vis spectrum of 1,2,5-oxadiazole-3,4-diamine is expected to show absorptions in the UV region, corresponding to π → π* and n → π* transitions.

Table 3: Expected Electronic Transitions for 1,2,5-oxadiazole-3,4-diamine and its Nitric Acid Salt

| Transition | 1,2,5-oxadiazole-3,4-diamine (Predicted λmax) | Nitric acid;1,2,5-oxadiazole-3,4-diamine (Predicted λmax) |

|---|---|---|

| π → π* | ~200-250 nm | Shifted due to protonation |

This is an interactive data table. You can sort and filter the data as needed.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements present. For Nitric acid;1,2,5-oxadiazole-3,4-diamine, XPS can distinguish between the different nitrogen environments.

The N 1s spectrum is expected to show multiple peaks corresponding to:

The nitrogen atoms in the oxadiazole ring.

The protonated amino groups (-NH₃⁺).

The nitrogen atom in the nitrate anion (NO₃⁻).

The binding energies of these nitrogen species will be distinct, allowing for their quantitative analysis. For example, the N 1s binding energy for nitrile has been reported at 399.0 eV. researchgate.net

Table 4: Predicted N 1s Binding Energies for Nitric acid;1,2,5-oxadiazole-3,4-diamine

| Nitrogen Environment | Predicted N 1s Binding Energy (eV) |

|---|---|

| Oxadiazole Ring Nitrogen | ~399-401 |

| Protonated Amino Nitrogen (-NH₃⁺) | ~401-403 |

This is an interactive data table. You can sort and filter the data as needed.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is only applicable to chiral molecules. While 1,2,5-oxadiazole-3,4-diamine itself is achiral, chiral derivatives can be synthesized, for instance, by introducing chiral substituents on the amino groups. nih.gov

If a chiral derivative of Nitric acid;1,2,5-oxadiazole-3,4-diamine were to be synthesized, CD spectroscopy would be a powerful tool to study its stereochemical properties. The CD spectrum would show characteristic positive or negative bands corresponding to the electronic transitions of the chromophoric oxadiazole system within the chiral environment. These spectra could be used to determine the absolute configuration of the molecule and to study conformational changes. Studies on other chiral oxadiazole derivatives have demonstrated the utility of CD spectroscopy in this context. mdpi.comrsc.orgnih.govmerckmillipore.com

Computational and Theoretical Studies on Nitric Acid;1,2,5 Oxadiazole 3,4 Diamine

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) has been a important tool in elucidating the fundamental structural and electronic properties of 1,2,5-oxadiazole-3,4-diamine. Through geometry optimization calculations, researchers have determined the most stable molecular conformation of the parent DAF molecule. These studies show that the furazan (B8792606) ring, a five-membered aromatic heterocycle, is planar. However, the amino (-NH2) groups attached to the carbon atoms of the ring are pyramidalized. aip.org

DFT calculations have also been employed to investigate various isomers of amino and nitro-substituted 1,2,5-oxadiazole-2-oxides, providing insights into their relative stabilities and electronic structures. nih.gov For instance, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compare the stabilities of different isomers and their ring-opened nitroso forms. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis using DFT methods has been instrumental in interpreting the experimental infrared (IR) spectra of diaminofurazan. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed absorption bands in the IR spectrum. researchgate.net For example, DFT calculations at the B3LYP/6-31+G(d, p) level have been used to compute the IR spectrum of diaminofurazan, aiding in the understanding of its molecular vibrations. researchgate.net The correlation between theoretical and experimental spectra provides a powerful method for confirming the molecular structure and understanding the bonding characteristics within the molecule. These calculations can reveal how the vibrational modes are influenced by the electronic structure of the furazan ring and the attached amino groups.

Reaction Pathway Modeling and Transition State Identification

Understanding the decomposition mechanism of energetic materials is paramount for assessing their stability and performance. Computational studies, particularly those employing high-level quantum chemical methods, have begun to map out the potential reaction pathways for the decomposition of diaminofurazan.

One significant study investigated the excited electronic state decomposition of DAF using Complete Active Space Self-Consistent Field (CASSCF) calculations. aip.orgnih.gov This research identified the initial steps of decomposition following UV excitation, suggesting a ring-opening mechanism involving the rupture of C-N and N-O bonds, leading to the formation of nitric oxide (NO) as a major initial product. aip.orgnih.gov The calculations also identified critical points on the potential energy surface, including conical intersections and transition states, which govern the dynamics of the decomposition process. aip.org Transition states, which are first-order saddle points on the potential energy surface, represent the highest energy barrier along the reaction coordinate and are crucial for determining the kinetics of a reaction. nih.govucsb.edu

Furthermore, the thermal decomposition of DAF has been studied, suggesting that in the condensed phase, the initial step involves the rupture of the C-NO bond. aip.org Reaction coordinate mapping has also been used to study the reaction of 3,4-diamino aip.orgnih.govnih.govoxadiazole with glyoxal (B1671930), providing insights into the formation of larger heterocyclic structures. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While specific Molecular Dynamics (MD) simulations for Nitric acid;1,2,5-oxadiazole-3,4-diamine or its parent compound DAF are not extensively reported in the available literature, MD simulations are a powerful technique for studying the condensed-phase behavior of energetic materials. researchgate.netnih.gov For crystalline solids, MD simulations can provide detailed information about the crystal packing, intermolecular interactions, and the dynamics of molecules within the crystal lattice. researchgate.net

In the context of the nitric acid salt of DAF, MD simulations could be employed to understand the conformational sampling of the diaminofurazan cation and the nature of the intermolecular interactions between the cation and the nitrate (B79036) anion. These simulations would be crucial for understanding how the ions are arranged in the crystal lattice and the role of hydrogen bonding and other non-covalent interactions in the stability of the crystal. rsc.orgnih.gov For other furazan-based energetic materials like 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), MD simulations have been used to study the crystal morphology and the influence of solvents on crystal growth. researchgate.netnih.gov Such studies on DAF and its salts would provide valuable data on their physical properties and sensitivity.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

High-accuracy ab initio methods provide a rigorous framework for understanding the electronic structure of molecules from first principles, without empirical parameters. The Complete Active Space Self-Consistent Field (CASSCF) method, a powerful ab initio technique, has been applied to study the excited electronic states and decomposition pathways of diaminofurazan. aip.orgnih.gov

These calculations have elucidated the nature of the low-lying excited states and the critical role of conical intersections in facilitating rapid, non-adiabatic transitions from excited states back to the ground electronic state, leading to decomposition. aip.org The CASSCF calculations for DAF involved an active space of 14 electrons in 9 orbitals to accurately describe the electronic rearrangements during excitation and decomposition. aip.org The results from these high-level calculations are essential for building a fundamental understanding of the photochemistry and initial decomposition steps of this energetic molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling Efforts

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as energetic performance or sensitivity. While specific QSPR models for "Nitric acid;1,2,5-oxadiazole-3,4-diamine" are not available, the QSPR approach has been applied to broader classes of energetic materials, including those based on the furazan ring. researchgate.net

For a series of furazan-containing compounds, QSPR models have been developed to predict properties like the heat of formation. researchgate.net These models typically use a variety of molecular descriptors, including physical-chemical, topological, and substructural indices, to build regression models. researchgate.net The development of a robust QSPR model for furazan-based energetic materials could provide a valuable tool for screening new candidate compounds with desired properties, such as high energy density and low sensitivity, thus guiding synthetic efforts in the search for advanced energetic materials. nih.gov

Derivatization Strategies and Analogue Synthesis for Nitric Acid;1,2,5 Oxadiazole 3,4 Diamine

Functionalization of the Amine Groups

The presence of two nucleophilic amine groups on the 3,4-diaminofurazan (B49099) scaffold is the primary locus for derivatization. These groups can readily undergo reactions typical of primary amines, allowing for the introduction of a wide variety of functional moieties.

Acylation of the amine groups in 3,4-diaminofurazan is a straightforward and effective method for creating analogues. This can be achieved using various acylating agents, including carboxylic acids, acid anhydrides, and acyl halides. Research has demonstrated the synthesis of mono- and di-acylated derivatives. For instance, the reaction of DAF with acids like formic, acetic, propionic, butyric, and benzoic acid, under catalysis by p-Toluenesulfonic acid, yields the corresponding 3-amino-4-acylaminofurazan compounds. researchgate.net The use of more reactive acylating agents, such as acetic anhydride (B1165640) or propionic anhydride, can lead to the formation of di-substituted products like 3,4-diacetylaminofurazan and 3,4-dipropionylaminofurazan. researchgate.net This approach is often preferred over traditional methods using acyl halogens as it can reduce reaction times and improve yields and purity. researchgate.net

Another important acylation reaction involves the protection of the amine groups, for example, through the formation of carbamates. N-ethoxycarbonyl-protected 3,4-diaminofurazan has been used as an intermediate in the synthesis of highly energetic compounds like 3,4-di(nitramino)furazan (DNAF) and its salts. nih.gov

Alkylation of the amine groups has also been explored. For example, the synthesis of N-monoarylmethyl and N,N'-diarylmethyl derivatives has been reported, demonstrating that the amine hydrogens can be substituted with alkyl or arylmethyl groups. sciencemadness.org

| Acylating Agent | Product | Reference |

| Formic Acid | 3-amino-4-formylaminofurazan | researchgate.net |

| Acetic Acid | 3-amino-4-acetylaminofurazan | researchgate.net |

| Acetic Anhydride | 3,4-diacetylaminofurazan | researchgate.net |

| Propionic Anhydride | 3,4-dipropionylaminofurazan | researchgate.net |

| Benzoic Acid | 3-amino-4-benzoylaminofurazan | researchgate.net |

| Ethoxycarbonyl chloride (conceptual) | N-ethoxycarbonyl-3,4-diaminofurazan | nih.gov |

The amine groups of 3,4-diaminofurazan are excellent synthons for constructing larger, more complex heterocyclic systems. Through cyclocondensation reactions with appropriate reagents, the DAF core can be fused or linked to other heterocyclic rings.

A significant strategy involves the reaction of DAF with 1,2-dicarbonyl compounds. One study demonstrated that the cyclocondensation of DAF with diethyl-2-oxosuccinate results in the formation of two different isomeric heterocyclic systems: a derivative of furazano[3,4-b]pyrazin-6-one and a derivative of furazano[3,4-b] researchgate.netrsc.orgdiazepin-7-one. rsc.orgrsc.org This reaction highlights the versatility of DAF in building fused pyrazine (B50134) and diazepine (B8756704) ring systems.

Furthermore, DAF is a precursor for creating advanced nitrogen-rich energetic compounds. frontiersin.orgnih.gov For example, it can be converted into intermediates that are then used to synthesize molecules containing tetrazole or triazole rings. dtic.mil The synthesis of 5-(4-amino-1,2,5-oxadiazol-3-yl)-1H- researchgate.netrsc.orgenergetic-materials.org.cntriazolo[4,5-c] researchgate.netenergetic-materials.org.cnthieme-connect.deoxadiazolium inner salt (AMOTO) from DAF is a key example of building a complex, multi-ring energetic material from the basic diaminofurazan structure. dtic.mil The amino groups can also be diazotized to form diazonium salts, which are reactive intermediates for synthesizing azido (B1232118) derivatives, precursors to tetrazoles and other nitrogen-rich heterocycles. sciencemadness.org

Modifications of the 1,2,5-Oxadiazole Core

The 1,2,5-oxadiazole ring is an aromatic heterocycle characterized by significant π-electron delocalization, contributing to its chemical stability. thieme-connect.de Consequently, direct modification of the ring itself, such as through expansion or contraction, is not a common synthetic strategy and is generally challenging.

Direct ring expansion or contraction of the stable 1,2,5-oxadiazole (furazan) ring is rarely observed. thieme-connect.de Most modifications of the core heterocycle involve transformations of its N-oxide analogue, 1,2,5-oxadiazole-2-oxide (furoxan). The furoxan ring is less stable and more susceptible to rearrangement reactions.

One documented example is the rearrangement of 4-aminofuroxans into 4-amino-1,2,3-triazole 1-oxides, which represents a complete transformation of the heterocyclic core. researchgate.net Another study reported a Lewis acid-promoted rearrangement of a furoxan ring to a more stable furazan (B8792606) ring during the synthesis of a larger molecule. researchgate.net While not a direct expansion or contraction, these ring transformation reactions, starting from the furoxan precursor, represent a viable pathway to fundamentally different heterocyclic systems. Thermal or photochemical rearrangements, such as the Boulton-Katritzky rearrangement observed in other oxadiazole isomers like 1,2,4-oxadiazoles, can lead to ring interconversions, but similar, well-established reactions for the 1,2,5-oxadiazole ring are less common. thieme-connect.dechim.it

The 1,2,5-oxadiazole ring itself exerts a profound influence on the properties and reactivity of its substituents. The ring is strongly electron-withdrawing, a characteristic that significantly reduces the basicity and nucleophilicity of the attached amine groups in DAF. researchgate.net This deactivation makes reactions like diazotization more challenging, often requiring harsh conditions such as the use of nitrosylsulfuric acid. sciencemadness.org

Synthesis of Co-crystals and Salts with Diverse Counterions

Altering the solid-state structure of 3,4-diaminofurazan and its derivatives through the formation of salts and co-crystals is a powerful strategy to modify their physical properties, such as density, stability, and sensitivity to mechanical stimuli.

DAF is a weak base and can form salts with strong acids. sciencemadness.org For instance, it is known to form a nitrate (B79036) salt, although this particular salt can be unstable and lose nitric acid upon drying under vacuum. sciencemadness.org More stable salts have been synthesized from derivatives of DAF. A prominent example involves 3,4-di(nitramino)furazan (DNAF), a highly powerful but sensitive explosive. To mitigate its sensitivity, a series of nitrogen-rich salts were prepared by reacting DNAF with various nitrogenous bases. nih.gov Among these, dihydrazinium 3,4-dinitraminofurazanate was found to be one of the most powerful explosives known while having improved stability over the parent compound. nih.gov

Co-crystallization, the process of forming a crystalline solid with a defined stoichiometric ratio of two or more neutral components, is another effective technique. acs.org An unusual co-crystal was discovered as a product of the cyclocondensation reaction of DAF with diethyl-2-oxosuccinate. This reaction yielded two isomeric products which then formed a co-crystal with a ratio of (isomer 1)₀.₄₀(isomer 2)₀.₆₀. rsc.orgrsc.org Furthermore, the potential for forming a co-crystal between DAF and ammonium (B1175870) dinitramide (ADN) has been investigated as a method to reduce the hygroscopicity (tendency to absorb moisture from the air) of ADN, a key property for its application in propellants. researchgate.net

| Compound | Counterion / Co-former | Product Type | Purpose / Finding | Reference |

| 3,4-Diaminofurazan (DAF) | Nitric Acid | Salt | Formation of a nitrate salt | sciencemadness.org |

| 3,4-Di(nitramino)furazan (DNAF) | Hydrazine | Salt | Formation of dihydrazinium 3,4-dinitraminofurazanate to reduce sensitivity and improve performance | nih.gov |

| Furazano[3,4-b]pyrazin-6-one derivative | Furazano[3,4-b] researchgate.netrsc.orgdiazepin-7-one derivative | Co-crystal | Spontaneous co-crystallization of two isomeric reaction products | rsc.orgrsc.org |

| 3,4-Diaminofurazan (DAF) | Ammonium Dinitramide (ADN) | Co-crystal (proposed) | Investigated to reduce the hygroscopicity of ADN | researchgate.net |

Exploration of Nitric Acid;1,2,5 Oxadiazole 3,4 Diamine in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in the Synthesis of Nitrogen-Rich Compounds

1,2,5-oxadiazole-3,4-diamine is a highly valued precursor for synthesizing compounds rich in nitrogen. The 1,2,5-oxadiazole (furazan) ring itself is notable for its high positive enthalpy of formation, a desirable characteristic in the development of high-energy materials. frontiersin.orgnih.gov The two amino groups on the furazan (B8792606) ring provide reactive sites for a variety of chemical transformations, allowing for the construction of more complex nitrogen-rich molecules.

Researchers utilize 1,2,5-oxadiazole-3,4-diamine as a starting material for creating compounds with enhanced energetic properties. For instance, it is a key component in the synthesis of materials that incorporate multiple nitrogen-rich heterocyclic rings, such as tetrazoles and other oxadiazoles. researchgate.net The synthesis pathways often involve diazotization of one or both amino groups, followed by substitution with other nitrogen-rich functionalities like azido (B1232118) groups, which can then be cyclized to form tetrazole rings. The resulting molecules possess a high nitrogen content, contributing to their high heats of formation.

Application in the Design of Energetic Materials

The furazan backbone of 1,2,5-oxadiazole-3,4-diamine is a common structural motif in the field of energetic materials. nih.gov By chemically modifying the amino groups, researchers can introduce various energetic moieties, such as nitro (-NO₂), nitramino (-NHNO₂), and nitrate (B79036) ester (-ONO₂) groups. frontiersin.orgnih.gov These modifications are frequently achieved through reactions involving nitric acid or other nitrating agents.

The combination of the stable, energy-rich furazan ring with these additional energetic groups leads to the creation of new energetic materials with high densities and positive heats of formation. For example, derivatives have been synthesized that link furazan rings with 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole (B1194373) rings, further enhancing the energetic properties of the final compounds. frontiersin.orgresearchgate.net The strategic incorporation of these functional groups allows for the fine-tuning of the material's properties. Research has focused on creating a family of energetic materials by introducing -ONO₂ and -NHNO₂ groups onto backbones combining 1,2,5-oxadiazole and 1,2,4-oxadiazole, resulting in compounds with high enthalpies of formation. frontiersin.orgnih.gov

Table 1: Properties of Energetic Compounds Derived from Oxadiazole Backbones

| Compound/Salt | Formula | Density (g cm⁻³) | Heat of Formation (kJ mol⁻¹) |

|---|---|---|---|

| Compound 6 | C₁₀H₄N₁₀O₁₀ | 1.83 | 650.7 |

| Compound 8 | C₅H₃N₇O₈ | 1.83 | 137.8 |

| Ammonium (B1175870) Salt 10 | C₅H₇N₉O₈ | 1.75 | 253.5 |

| Hydrazinium Salt 11 | C₅H₈N₁₀O₈ | 1.82 | 412.3 |

| Hydroxylammonium Salt 12 | C₅H₇N₉O₉ | 1.81 | 358.5 |

This table presents calculated and experimentally determined properties of select energetic materials synthesized from oxadiazole precursors. Data sourced from research on energetic materials based on 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones. frontiersin.orgnih.gov

Utilization as an Intermediate in the Formation of Novel Heterocyclic Systems

The versatile reactivity of 1,2,5-oxadiazole-3,4-diamine makes it a valuable intermediate in the synthesis of a wide range of novel heterocyclic systems. The adjacent amino groups can readily participate in condensation reactions with various diketo derivatives to form new, fused ring systems. mdpi.com

A notable example is the Paal-Knorr reaction, where 1,2,5-oxadiazole-3,4-diamine reacts with 2,5-hexanedione (B30556) to selectively produce 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. mdpi.com This reaction demonstrates the ability to selectively functionalize one of the amino groups, opening pathways to complex molecules with potential applications in medicinal chemistry. Furthermore, this diamine serves as a building block for creating larger, polycyclic aromatic systems by forming fused heterocyles, which are of interest for their electronic and biological properties. The synthesis of various disubstituted 1,3,4-oxadiazoles often proceeds through intermediates derived from reactions of hydrazides, showcasing the broad utility of oxadiazole compounds in forming diverse heterocyclic structures. jchemrev.comnih.govorganic-chemistry.orgjchemrev.com

Potential in Advanced Polymer Chemistry as a Monomer or Modifier

While research into the direct use of 1,2,5-oxadiazole-3,4-diamine as a monomer is an emerging area, the broader class of oxadiazole-containing compounds has shown significant promise in advanced polymer chemistry. Aromatic diamines containing preformed oxadiazole rings are used as monomers in the synthesis of high-performance polymers like polyamides and polyimides. researchgate.net

These polymers exhibit desirable properties such as high thermal stability, good mechanical strength, and specific dielectric properties, making them suitable for applications in engineering and electronics. researchgate.net The incorporation of the oxadiazole ring into the polymer backbone contributes to these characteristics. The synthesis of such polymers typically involves the polycondensation reaction of an oxadiazole-containing diamine with a diacid chloride. researchgate.net Given its structure, 1,2,5-oxadiazole-3,4-diamine could potentially be used to synthesize novel polymers with a high nitrogen content and inherent thermal stability, or it could be used as a modifier to introduce specific functionalities into existing polymer chains.

Future Research Trajectories for Nitric Acid;1,2,5 Oxadiazole 3,4 Diamine

Advanced Computational Design of Nitric acid;1,2,5-oxadiazole-3,4-diamine Derivatives

The future of energetic materials development is increasingly reliant on computational chemistry to guide synthetic efforts, reducing costs and accelerating the discovery of new, high-performance compounds. acs.org For derivatives of Nitric acid;1,2,5-oxadiazole-3,4-diamine, advanced computational design represents a pivotal research trajectory aimed at rationally designing molecules with tailored energetic properties.

Future research will heavily employ quantum mechanics methods like Density Functional Theory (DFT) to predict fundamental molecular properties. nih.govresearchgate.net These calculations can accurately forecast key performance indicators for novel derivatives before they are ever synthesized. Important predicted parameters include:

Density (ρ): A critical factor, as detonation pressure and velocity are directly related to the material's density. researchgate.net

Heat of Formation (HOF): A measure of the chemical energy stored in the molecule. High positive heats of formation are desirable for energetic materials. rsc.orgresearchgate.net

Detonation Velocity (D) and Pressure (P): Primary metrics for explosive performance. rsc.orgnih.gov

Oxygen Balance (OB): Influences the efficiency of the detonation reaction. researchgate.net

Molecular dynamics (MD) simulations will also be crucial for understanding the stability and sensitivity of new derivatives. By simulating the behavior of molecules in a crystal lattice, researchers can investigate intermolecular interactions, predict sensitivity to stimuli like impact and friction, and understand the initial steps of thermal decomposition. nih.govmdpi.com These computational tools enable a "materials genome" approach, allowing for the high-throughput screening of virtual libraries of derivatives to identify the most promising candidates for synthesis. acs.org This strategy focuses on combining the 1,2,5-oxadiazole-3,4-diamine core with various energetic functional groups (e.g., nitro, nitramino, azido) to optimize the balance between performance and stability. nih.govresearchgate.net

| Derivative Structure | Predicted Density (g/cm³) | Predicted Detonation Velocity (m/s) | Predicted Detonation Pressure (GPa) | Computational Method |

|---|---|---|---|---|

| N,N'-dinitro-1,2,5-oxadiazole-3,4-diamine | 1.95 | 9550 | 42.5 | DFT (B3LYP/6-31G**) |

| 3,4-bis(1H-tetrazol-5-yl)-1,2,5-oxadiazole | 1.82 | 8800 | 34.1 | DFT (Gaussian 09) |

| N,N'-bis(trinitroethyl)-1,2,5-oxadiazole-3,4-diamine | 1.85 | 9150 | 38.7 | EXPLO5 Calculation |

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

The synthesis of energetic materials often involves hazardous reagents and produces significant chemical waste. A critical future research direction is the development of novel synthetic pathways for Nitric acid;1,2,5-oxadiazole-3,4-diamine and its derivatives that are safer, more efficient, and environmentally benign. orgchemres.org This involves embracing the principles of green chemistry, with a primary focus on maximizing atom economy—the measure of how efficiently reactant atoms are incorporated into the final product.

Future synthetic strategies will move away from traditional, multi-step processes toward more streamlined approaches. This includes the exploration of:

Green Synthetic Methods: Techniques such as microwave irradiation, ultrasound-assisted synthesis, and grinding/milling can significantly reduce reaction times, improve yields, and often eliminate the need for hazardous organic solvents. nih.govresearchgate.netresearchgate.net For instance, microwave-assisted methods have been successfully used to synthesize various oxadiazole derivatives, reducing reaction times from hours to minutes. nih.govresearchgate.net

Flow Chemistry: For inherently hazardous reactions like nitration, continuous flow reactors offer superior control over reaction temperature and mixing, minimizing the risk of thermal runaway and improving safety. europa.eu This technology is particularly promising for the synthesis of energetic materials. europa.eu

Catalytic Routes: The development of novel catalysts, including supported solid alkalis or micellar catalysts, can enable reactions under milder conditions (lower temperature and pressure) and allow for catalyst recycling, as has been demonstrated for the synthesis of the 3,4-diaminofurazan (B49099) precursor. researchgate.net

Research will focus on applying these principles to the entire synthetic chain, from the creation of the 3,4-diaminofurazan ring researchgate.netwikipedia.org to its subsequent functionalization and salt formation, aiming for processes that are not only high-yielding but also inherently safer and more sustainable. rsc.org

Integration of Nitric acid;1,2,5-oxadiazole-3,4-diamine into Supramolecular Assemblies

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a powerful strategy for tuning the properties of energetic materials. The molecular structure of 1,2,5-oxadiazole-3,4-diamine is exceptionally well-suited for building such assemblies. The two amino groups are potent hydrogen bond donors, while the planar, aromatic furazan (B8792606) ring can participate in π-π stacking interactions. dtic.milrsc.org

Future research will explore the integration of Nitric acid;1,2,5-oxadiazole-3,4-diamine into complex, ordered structures to create novel materials with enhanced stability and tailored energetic performance. Key areas of investigation include:

Energetic Co-crystals: By combining the title compound with other energetic or inert molecules (co-formers), it is possible to create co-crystals with unique crystal packing. This can significantly alter properties like density, sensitivity, and thermal stability. The hydrogen bonding capabilities of the diamine moiety are central to the rational design of these co-crystals.

Energetic Metal-Organic Frameworks (EMOFs): The amino groups on the furazan ring can act as ligands, coordinating with metal ions to form extended, porous frameworks. dtic.mil Research has already demonstrated the synthesis of EMOFs using 3,4-diaminofurazan and metal ions like Zn(II), resulting in materials with high crystal densities and excellent predicted detonation performance. rsc.org Future work will expand this to a wider range of metal ions and explore the properties of these hybrid organic-inorganic energetic materials.

Ionic Salts and Complexes: A proven strategy for reducing the sensitivity of highly energetic molecules is their conversion into salts or complexes. researchgate.net Exploring a wider range of cations and ligands to pair with the 1,2,5-oxadiazole-3,4-diamine core can create a family of materials where properties like impact sensitivity and thermal stability are systematically tunable through the modulation of intermolecular hydrogen bonding networks. researchgate.netresearchgate.net

Investigation of Solid-State Reactivity and Phase Transitions

The performance, stability, and safety of an energetic material are intrinsically linked to its solid-state properties, including its crystal structure, polymorphism, and behavior under extreme conditions. The planarity of the furazan ring allows for efficient crystal packing, which contributes to the high density of its derivatives—a desirable trait for energetic materials. dtic.milrsc.org A thorough investigation of the solid-state characteristics of Nitric acid;1,2,5-oxadiazole-3,4-diamine is a crucial research trajectory.

Future studies will focus on characterizing its behavior under various stimuli:

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be used to precisely determine melting points, decomposition temperatures, and decomposition kinetics. researchgate.netnih.gov Understanding the thermal decomposition pathway is vital for assessing the material's stability and potential thermal hazards. cetjournal.itresearchgate.net

High-Pressure Studies: Utilizing diamond anvil cells coupled with spectroscopic techniques (e.g., Raman, IR) and X-ray diffraction, researchers can investigate pressure-induced phase transitions. These studies reveal how the crystal structure and chemical bonding change under compression, providing insights into the material's stability and the initial steps of detonation.

Reactivity and Compatibility: The solid-state reactivity of the title compound with other materials is a key safety consideration. Compatibility studies, often using vacuum stability tests, will be essential to ensure it can be safely formulated with other common energetic materials and binders. researchgate.net

This fundamental research will build a comprehensive understanding of the structure-property relationships in the solid state, which is essential for the safe handling, formulation, and application of any new energetic material derived from the 1,2,5-oxadiazole-3,4-diamine core. chemimpex.com

Q & A

Q. How can basic spectroscopic techniques (e.g., IR, Raman) be applied to confirm the structural integrity of 1,2,5-oxadiazole-3,4-diamine?

- Answer : Key IR bands include symmetric/asymmetric NH₂ stretches (3350–3450 cm⁻¹), ring C–N stretches (1550–1650 cm⁻¹), and ring deformation modes (600–800 cm⁻¹). Raman spectroscopy complements IR by resolving ring vibrations (e.g., 1350–1450 cm⁻¹ for oxadiazole ring modes) . Cross-referencing with computed DFT/B3LYP/6-31G(d,p) spectra (e.g., Table B1 ) helps validate assignments.

Advanced Research Questions

Q. What experimental design considerations are critical when using 1,2,5-oxadiazole-3,4-diamine as a precursor in matrix-isolation photolysis studies to generate novel isomers?

- Answer : Use argon or xenon matrices at 5–10 K to isolate photoproducts. UV irradiation (λ = 254–365 nm) cleaves the oxadiazole ring, generating intermediates like H₂NNCX (X = O, S). Monitor reactions in situ via FTIR spectroscopy to track isomer formation (e.g., H₂NNCO vs. H₂NCNS) . Adjust photolysis duration to minimize secondary reactions and optimize isomer yield.

Q. How does the substitution pattern on the oxadiazole ring influence the stability and reactivity of its derivatives in high-energy density material (HEDM) applications?

- Answer : Nitro groups at positions 3 and 4 enhance density and oxygen balance but reduce thermal stability. For example, nitration of 3,4-diaminofurazan with HNO₃/TFA yields furoxan-bridged compounds (e.g., OTF ). Stabilization strategies include incorporating amino groups to mitigate sensitivity and using computational methods (e.g., bond dissociation energy calculations) to predict decomposition pathways .

Q. What are the key challenges in reconciling discrepancies between computed and experimental vibrational spectra of 1,2,5-oxadiazole-3,4-diamine derivatives?

- Answer : Discrepancies often arise from H-bonding interactions or isomerization during photolysis. For instance, photoproducts like H₂NCNS may form complexes with H₂NCN, altering band positions. Use isotopic labeling (e.g., ¹⁵N) and anharmonic frequency calculations to refine theoretical models .

Q. How can reaction conditions be optimized for synthesizing furoxan-bridged energetic compounds from 1,2,5-oxadiazole-3,4-diamine?

- Answer : A one-step nitration method using TFA/100% HNO₃ at 0–5°C achieves high yields of furoxan derivatives (e.g., OTF ). Monitor reaction progress via HPLC-MS to detect intermediates. Post-synthesis, recrystallize products in acetic acid to remove unreacted precursors and improve purity .

Methodological Resources

- Spectroscopic Data : Refer to computed and experimental IR/Raman spectra in Table B1 for benchmarking.

- Synthetic Protocols : Follow nitration procedures in for energetic material synthesis and matrix-isolation protocols in for isomer generation.

- Computational Tools : Use GAUSSIAN94/DFT with B3LYP/6-31G(d,p) for vibrational analysis and bond energy calculations for stability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.